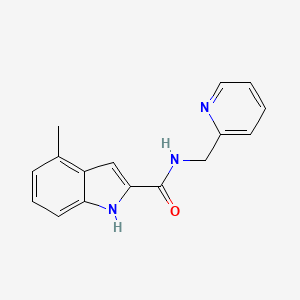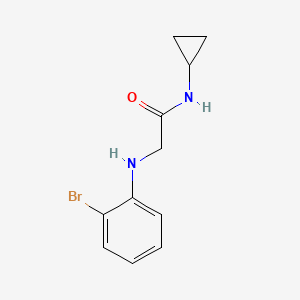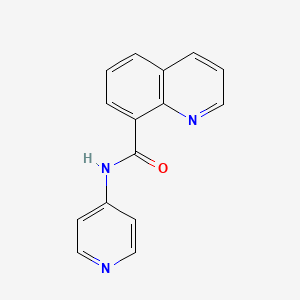
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide, also known as MI2, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. MI2 is a potent inhibitor of the transcription factor MYC, which is frequently overexpressed in cancer cells and plays a critical role in tumorigenesis.
Wirkmechanismus
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide binds to the MYC-MAX heterodimer, which is a complex that regulates the expression of genes involved in cell proliferation and survival. By binding to this complex, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide disrupts the transcriptional activity of MYC, leading to the downregulation of MYC target genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. In a mouse model of lymphoma, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide treatment led to a significant reduction in tumor growth and prolonged survival. 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is its specificity for MYC, which makes it a valuable tool for studying the role of MYC in cancer biology. However, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability, which may limit its use in vivo. Additionally, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has not been extensively tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
Future research on 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide could focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide as a combination therapy with other anticancer agents. Finally, the role of MYC in cancer biology is still not fully understood, and research on 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide could provide valuable insights into the mechanisms underlying MYC-driven tumorigenesis.
Synthesemethoden
The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves a series of chemical reactions, including the coupling of 4-methylindole-2-carboxylic acid with pyridine-2-methylamine, followed by the introduction of a carboxamide group through the reaction with isobutyl chloroformate. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been extensively studied in cancer research due to its ability to inhibit MYC, which is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. MYC is frequently overexpressed in many types of cancer, including breast, lung, and colon cancer, and is associated with poor prognosis and resistance to chemotherapy. Inhibition of MYC has been shown to induce apoptosis and inhibit tumor growth in preclinical models.
Eigenschaften
IUPAC Name |
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-4-7-14-13(11)9-15(19-14)16(20)18-10-12-6-2-3-8-17-12/h2-9,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLERCFFQJLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)





![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)


![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)
